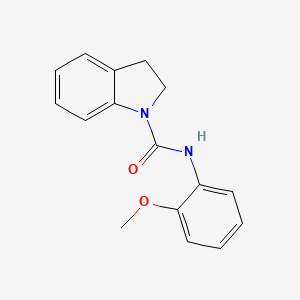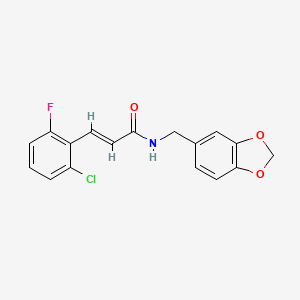
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is also known as CEMPA and belongs to the class of acrylamide derivatives.
作用機序
The mechanism of action of CEMPA involves the inhibition of the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammation. By inhibiting PDE4, CEMPA reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CEMPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of PDE4 activity, the reduction of pro-inflammatory cytokine levels, and the suppression of inflammation and pain. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of CEMPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of CEMPA is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of CEMPA, including:
1. Further investigation of its anti-inflammatory and analgesic properties, including its potential use in the treatment of other inflammatory diseases.
2. Exploration of its potential applications in the field of material science, including the development of new materials with unique properties.
3. Investigation of its mechanism of action at the molecular level, including the identification of its target proteins and the elucidation of its signaling pathways.
4. Development of new synthetic methods for the production of CEMPA, including the use of greener and more sustainable approaches.
5. Exploration of its potential applications in the field of biochemistry, including its use as a tool for the study of signaling pathways and cellular processes.
In conclusion, CEMPA is a promising compound with a range of potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of CEMPA involves the reaction of 2-chlorobenzonitrile and 2-ethyl-6-methylaniline in the presence of a base, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
CEMPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-11-15-8-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCCTLBFPYKMQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)

![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)


![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)